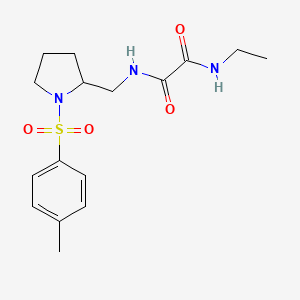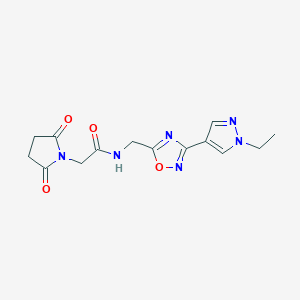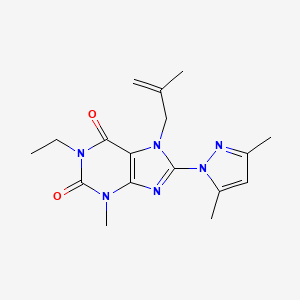![molecular formula C23H17ClN2S2 B2623387 4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine CAS No. 303147-11-7](/img/structure/B2623387.png)
4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine (4-CPSMP) is a heterocyclic compound with a wide range of applications in the field of scientific research. It is used in a variety of laboratory experiments and studies, including those related to biochemistry and physiology. 4-CPSMP has a unique structure and properties that make it a valuable tool for researchers.
Wirkmechanismus
The mechanism of action of 4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine is not yet fully understood. However, it is known that this compound binds to certain proteins, such as enzymes, and modulates their activity. It is also believed that this compound affects the activity of certain receptors, which in turn can affect the activity of certain enzymes and proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, proteins, and receptors, as well as the expression of certain genes. In addition, this compound has been shown to affect the metabolism of certain molecules, such as carbohydrates, lipids, and proteins. Finally, this compound has been shown to affect the activity of certain hormones, such as insulin and glucagon.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine is a useful tool for laboratory experiments and studies. It has a number of advantages, such as its low cost, its ease of synthesis, and its ability to bind to certain proteins and modulate their activity. However, it also has some limitations, such as its lack of specificity and its potential to cause side effects in some organisms.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs. In addition, further research into its potential side effects and its potential use in the treatment of certain diseases is warranted. Finally, additional research into its potential use in the study of enzyme kinetics and the structure and function of proteins is also needed.
Synthesemethoden
4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine can be synthesized in a two-step reaction, using 4-chlorobenzenesulfonyl chloride and 2-phenyl-6-phenylsulfanylmethylpyrimidine as starting materials. In the first step, 4-chlorobenzenesulfonyl chloride is reacted with 2-phenyl-6-phenylsulfanylmethylpyrimidine to form the intermediate product, 4-chlorobenzenesulfonylmethyl-2-phenyl-6-phenylsulfanylmethylpyrimidine. In the second step, the intermediate product is reacted with sodium hydroxide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine has been widely used in a variety of scientific research applications. It has been used in the study of biochemistry and physiology, as well as in the development of new drugs. This compound has also been used in the study of enzyme kinetics and in the study of the structure and function of proteins. In addition, this compound has been used to study the effects of environmental toxins on living organisms.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2S2/c24-18-11-13-20(14-12-18)27-16-19-15-22(28-21-9-5-2-6-10-21)26-23(25-19)17-7-3-1-4-8-17/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTMYEOMJCARBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=CC=C3)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2623305.png)
![[2,2'-Bipyridine]-3,3'-diyldimethanol](/img/structure/B2623309.png)
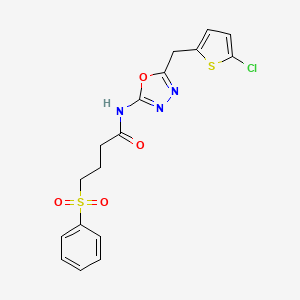

![5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid](/img/structure/B2623314.png)
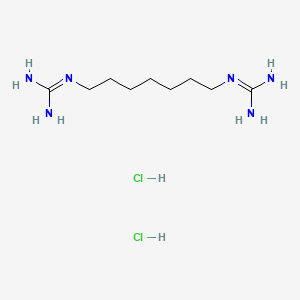


![N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/no-structure.png)

![methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate](/img/structure/B2623323.png)
